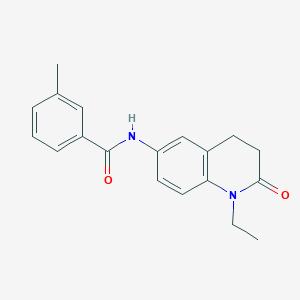

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide

Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide is a benzamide derivative featuring a tetrahydroquinoline scaffold substituted with an ethyl group at position 1 and a ketone at position 2. The 3-methylbenzamide moiety is attached via an amide linkage to the quinoline core. This compound’s molecular formula is C₁₉H₂₀N₂O₂, with a molecular weight of 308.37 g/mol.

The structural features of this compound—such as the planar benzamide group and the ethyl-oxo-substituted quinoline—impart unique electronic and steric properties, making it a candidate for applications in medicinal chemistry or catalysis.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-3-21-17-9-8-16(12-14(17)7-10-18(21)22)20-19(23)15-6-4-5-13(2)11-15/h4-6,8-9,11-12H,3,7,10H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHLJADMVUSNAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinoline moiety and a benzamide group. Its molecular formula is , with a molecular weight of 302.38 g/mol. The structural arrangement contributes to its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 302.38 g/mol |

| LogP | 3.6378 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 38.493 Ų |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may:

- Inhibit inflammatory pathways : The compound could modulate signaling pathways associated with inflammation.

- Interact with neurotransmitter systems : It may influence neurotransmitter dynamics, potentially impacting mood and cognition.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains and fungi.

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Studies have indicated that related tetrahydroquinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including:

- Cell cycle arrest : Preventing cancer cells from progressing through the cell cycle.

- Induction of apoptosis : Triggering programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have explored the biological activities of tetrahydroquinoline derivatives:

-

Study on Anti-inflammatory Effects :

- A study demonstrated that a related compound significantly reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases.

-

Anticancer Activity :

- In vitro studies showed that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells.

-

Neuroprotective Effects :

- Research indicated that the compound may protect neuronal cells from oxidative stress-induced damage, which could be beneficial in neurodegenerative diseases.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their properties are summarized in Table 1.

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

Substituent Influence on Properties: The 3-methylbenzamide group in the target compound contrasts with the 3-methoxybenzamide in ’s analog . The methoxy group’s electron-donating nature may enhance solubility but reduce metabolic stability compared to the methyl group.

Functional Group Diversity: ’s compound features an N,O-bidentate directing group, enabling metal-catalyzed reactions, whereas the target compound’s amide-quinoline system lacks this functionality .

Molecular Weight and Complexity :

- The target compound (308.37 g/mol) is smaller than ’s pharmaceutical analog (363.45 g/mol), suggesting differences in bioavailability or target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.